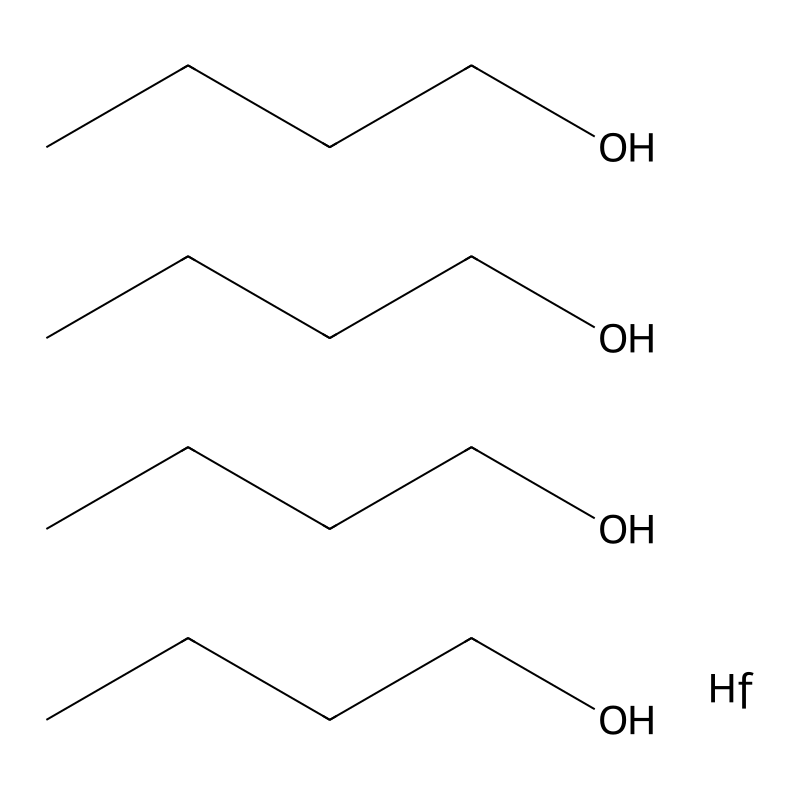

Butan-1-ol;hafnium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomolecules Sensing Application

Specific Scientific Field: This application falls under the field of Biosensors and Bioelectronics.

Summary of the Application: Hafnium oxide is used in a multi-layered infrared and visible frequency sensor for biomolecules sensing application . This sensor can detect a wide variety of biomolecules and biomarkers, such as saliva-cortisol, urine, glucose, cancerous cells, and hemoglobin .

Methods of Application or Experimental Procedures: The sensor is built from alternating layers of HfO2, silica, Ge2Sb2Te5(GST), and silver . The reflectance response of such multilayer structures is discussed for refractive indices ranging from 1 to 2.4 . Computational methods are used to analyze the proposed structure .

Results or Outcomes: The sensor has shown potential in creating biosensors for detecting a wide variety of biomolecules and biomarkers . It has made great strides in areas like food safety, disease diagnosis, medicine selection, and enzyme detection .

Microelectronic Applications

Specific Scientific Field: This application falls under the field of Microelectronics.

Summary of the Application: Ferroelectric hafnium oxides are poised to impact a wide range of microelectronic applications due to their superior thickness scaling of ferroelectric stability and compatibility with mainstream semiconductors and fabrication processes .

Methods of Application or Experimental Procedures: The performance and reliability of devices using hafnia require knowledge of the phases present and how they vary with time and use . Factors and mechanisms that influence phase stability, including substituents, crystallite size, oxygen point defects, electrode chemistry, biaxial stress, and electrode capping layers, are considered .

Results or Outcomes: Ferroelectric hafnium oxides have shown potential in impacting a wide range of microelectronic applications . They have superior thickness scaling of ferroelectric stability and compatibility with mainstream semiconductors and fabrication processes .

Semiconductor Applications

Specific Scientific Field: This application falls under the field of Semiconductors.

Summary of the Application: Hafnium oxide is being studied for its potential use in novel semiconductor applications . Materials like hafnia display ferroelectricity, meaning they can store data for extended periods even without power . This characteristic suggests these materials could be pivotal in developing new nonvolatile memory technologies .

Methods of Application or Experimental Procedures: Scientists at the Oak Ridge National Laboratory investigated whether the atmosphere plays a role in hafnia’s ability to change its internal electric charge arrangement when an external electric field is applied . The goal was to explain the range of unusual phenomena that have been obtained in hafnia research .

Biomedical Applications

Specific Scientific Field: This application falls under the field of Biomedical Sciences.

Summary of the Application: The clinical translation of hafnium oxide for cancer radiotherapy has aroused extensive interest on Hf-based nanomaterials for biomedical application .

Butan-1-ol;hafnium is a chemical compound that combines butan-1-ol, a primary alcohol with the formula , and hafnium, a transition metal known for its high melting point and resistance to corrosion. The specific compound often referred to in literature is butan-1-ol hafnium chloride, which has the formula . This compound is notable for its applications in catalysis and materials science, particularly in the synthesis of organic-inorganic hybrid materials.

Uniqueness: Butan-1-ol;hafnium stands out due to its dual functionality as both an alcohol and a metal complex, allowing it to serve specific roles in catalysis and material synthesis that other similar compounds cannot fulfill effectively. Its ability to enhance reaction rates while maintaining stability makes it particularly valuable in industrial applications.

Synthesis of butan-1-ol;hafnium compounds can be achieved through several methods:

- Direct Esterification: Mixing equimolar amounts of butan-1-ol and hafnium salts under controlled conditions can yield the desired compound .

- Solvothermal Synthesis: This method involves heating the reactants in a solvent at high pressure, which facilitates the formation of hafnium oxide nanoparticles that can be hybridized with organic molecules like butan-1-ol .

- Catalytic Processes: Utilizing hafnium-based catalysts in reactions involving butan-1-ol can lead to the formation of various hafnium-containing compounds .

Butan-1-ol;hafnium compounds have several applications:

- Catalysis: They are used as catalysts in organic synthesis, particularly in esterification and condensation reactions.

- Materials Science: These compounds are significant in creating hybrid materials that exhibit unique electronic and optical properties.

- Nanotechnology: They play a role in synthesizing hafnium oxide nanoparticles used in various nanotechnological applications.

Interaction studies involving butan-1-ol;hafnium have primarily focused on their catalytic properties. Research indicates that the presence of hafnium enhances the reactivity of butan-1-ol in catalytic transfer hydrogenation processes, improving yields of desired products . Additionally, studies suggest that these interactions may influence the stability and reactivity of other organic compounds when used in conjunction with hafnium-based catalysts.

Several compounds share similarities with butan-1-ol;hafnium due to their structural or functional characteristics. Here are some notable comparisons:

| Compound Name | Formula | Key Characteristics | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Tetrabutoxyhafnium | Used as a precursor for hafnium oxide synthesis | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Hafnium(IV) chloride | A common hafnium salt used in various

The foundation of hafnium alkoxide chemistry emerged from broader investigations into transition metal alkoxide compounds during the mid-twentieth century. Early research in the 1950s and 1960s focused primarily on fundamental synthesis methods for Group IV metal alkoxides, establishing the groundwork for what would later become critical semiconductor precursor chemistry [1] [2]. Initial studies concentrated on titanium and zirconium alkoxides, with hafnium compounds receiving limited attention due to the element's rarity and high cost [3]. The pioneering work of Mazdiyasni and colleagues in 1973 demonstrated the synthesis of hexafluoroisopropoxides of Group IV elements, including hafnium, through metathesis reactions between metal chlorides and sodium or potassium hexafluoroisopropoxide [4]. This research represented one of the earliest systematic approaches to hafnium alkoxide synthesis, utilizing the reaction: HfCl₄ + 4NaOC(CF₃)₂H → Hf[OC(CF₃)₂H]₄ + 4NaCl During the 1970s, significant advances occurred in understanding the fundamental chemistry of metal alkoxides through electrochemical synthesis methods and improved metathesis reactions [5]. Researchers developed more sophisticated approaches to alkoxide preparation, including the use of anhydrous conditions and controlled stoichiometry to minimize hydrolysis and oligomerization reactions that had plagued earlier synthetic efforts [6] [7]. The period from 1950 to 1980 established several key synthetic methodologies that remain relevant today. Salt metathesis reactions between metal halides and alkali metal alkoxides became a standard approach, favored by the high lattice energy of sodium chloride byproducts that facilitated purification [1]. Electrochemical methods were developed for various transition metals, including hafnium, allowing for direct synthesis from metallic sources in alcohol solutions containing conductive additives [1]. Structural characterization studies during this period revealed the complex oligomeric nature of many transition metal alkoxides, including hafnium compounds. Early nuclear magnetic resonance and infrared spectroscopy investigations showed that simple molecular formulas like Hf(OR)₄ often represented complex mixtures of monomeric, dimeric, and higher oligomeric species [5] [8]. This understanding proved crucial for later applications requiring precise molecular control. Semiconductor Industry-Driven Synthesis Innovations (1990-Present)The emergence of Moore's Law limitations in the 1990s catalyzed unprecedented interest in hafnium oxide as a replacement for silicon dioxide in advanced semiconductor devices [9] [10]. This technological demand drove significant innovations in hafnium precursor synthesis, moving beyond academic curiosity toward industrial application requirements. Samsung's adoption of hafnium oxide in 2004 for 90 nanometer dynamic random-access memory represented a watershed moment in hafnium chemistry development [9] [11]. The company implemented atomic layer deposition processes using hafnium oxide as a high-dielectric-constant capacitor dielectric, achieving dielectric constants at least four times higher than silicon dioxide while maintaining compatibility with existing silicon-based processing [9] [11]. Intel's subsequent introduction of hafnium oxide at the 45 nanometer logic node in 2007 further accelerated precursor development [9] [12] [13]. This implementation focused on gate dielectric applications, where hafnium oxide enabled continued transistor scaling by reducing leakage current by over 90% compared to conventional silicon dioxide at equivalent electrical thicknesses [13]. The semiconductor industry's demanding requirements drove systematic development of improved hafnium precursors. Traditional hafnium tetrachloride suffered from several limitations including corrosive hydrogen chloride byproducts, chlorine contamination in deposited films, and poor conformality on high-aspect-ratio structures [9] [14]. These challenges motivated the development of alternative precursor chemistries. Professor Roy Gordon and his Harvard University research group made groundbreaking contributions in the late 1990s and early 2000s by developing metal alkylamide precursors for hafnium oxide deposition [9] [15] [16]. Their innovation of tetrakis(ethylmethylamido)hafnium and related compounds addressed key limitations of halide precursors by producing less corrosive byproducts and enabling lower deposition temperatures [9] [17] [15]. The alkylamide precursors demonstrated several advantages over conventional hafnium chloride. They exhibited higher reactivity enabling lower processing temperatures, produced no chlorine contamination in deposited films, and showed superior step coverage on three-dimensional structures [9] [17]. Gordon's team filed patents for their innovations at the United States Patent Office in 2000, establishing intellectual property protection for this crucial technology [15]. Modern synthesis approaches have expanded to include various specialized hafnium compounds tailored for specific applications. Hafnium alkoxides such as hafnium isopropoxide, hafnium tertiary-butoxide, and hafnium normal-butoxide have been developed with optimized vapor pressure characteristics for atomic layer deposition processes [18] [19] [20]. Recent work has focused on novel ligand designs incorporating fluorinated groups, cyclopentadienyl derivatives, and other specialized functionalities to fine-tune precursor properties [21] [22]. Quantitative characterization of hafnium precursors has become increasingly sophisticated. Vapor pressure measurements, thermal stability assessments, and deposition kinetics studies provide detailed understanding of precursor behavior under processing conditions [23]. High-purity synthesis methods have achieved greater than 99.997% purity for hafnium alkoxides, meeting stringent semiconductor industry requirements [23]. Patent Landscape Analysis for Hafnium Precursor CompoundsThe intellectual property landscape for hafnium precursor compounds reflects the evolution from academic research to industrial application, with patent activity intensifying significantly following semiconductor industry adoption. Analysis of key patents reveals distinct technological development phases and competitive positioning among major industry players. The earliest significant patent in hafnium precursor chemistry was filed by Mazdiyasni et al. in 1972, resulting in US Patent 3,775,453 for hexafluoroisopropoxides of aluminum and Group IV elements [4]. This patent established fundamental synthesis methods for fluorinated hafnium alkoxides, demonstrating the reaction of hafnium chloride with sodium hexafluoroisopropoxide to produce highly pure hafnium compounds suitable for catalysis and high-temperature applications [4]. The transition toward semiconductor applications is evident in US Patent Application 20070031599A1, filed in 2006, which disclosed the use of highly concentrated hafnium alkoxide solutions as precursors for hafnium oxide deposition [24]. This patent addressed practical challenges in semiconductor manufacturing by providing stable, high-concentration precursor solutions that could be readily integrated into existing atomic layer deposition equipment [24]. A significant advancement in precursor design is represented by US Patent 9,045,509B2, granted in 2015, which disclosed hafnium- and zirconium-containing precursors with enhanced ligand designs [25]. This patent specifically addressed the need for precursors with greater degrees of freedom in their substituent groups compared to conventional compounds, enabling improved vapor deposition characteristics for semiconductor and photovoltaic device manufacturing [26]. Recent patent activity demonstrates continued innovation in hafnium precursor chemistry. World Intellectual Property Organization Patent WO2022245039A1, published in 2022, disclosed novel hafnium-containing compounds with improved thermal stability and reactivity characteristics [21]. These compounds incorporate specialized ligand structures designed to optimize both vapor pressure and decomposition behavior for advanced thin film applications [21]. The patent landscape reveals several key technological trends. Early patents focused on fundamental synthesis methods and basic compound characterization. Subsequent filings emphasized practical manufacturing considerations such as precursor stability, storage, and delivery systems. Recent patents increasingly address specialized applications including biomedical uses, advanced electronics, and emerging memory technologies. Competitive positioning within the patent landscape shows strong activity from both academic institutions and industrial corporations. Harvard University's patents on metal alkylamide precursors, developed by Gordon's research group, represent foundational intellectual property for modern atomic layer deposition processes [15] [27]. Major semiconductor companies including Samsung, Intel, and equipment manufacturers have developed complementary patent portfolios covering processing methods and equipment designs. The geographic distribution of hafnium precursor patents reflects global semiconductor manufacturing centers. United States patents dominate early fundamental research, while Asian patents, particularly from South Korea, Japan, and Taiwan, focus on manufacturing applications and process optimization. European patents often emphasize environmental and safety considerations in precursor handling and processing. The metathesis approach for synthesizing hafnium butoxide derivatives represents a fundamental and widely utilized methodology in organometallic chemistry. The reaction between hafnium tetrachloride and potassium tert-butoxide follows the general equation: HfCl₄ + 4 K(OtBu) → Hf(OtBu)₄ + 4 KCl [1] [2]. This salt elimination process has been extensively studied and optimized to achieve high yields and purity of the desired hafnium alkoxide products. Reaction Mechanism and Optimization Parameters The metathesis reaction proceeds through a nucleophilic substitution mechanism where the alkoxide anion displaces chloride ligands from the hafnium center [1] [2]. Recent optimization studies have identified several critical parameters that significantly influence reaction efficiency and product quality. Temperature control emerges as particularly crucial, with optimal conditions typically maintained between 60-80°C [1] [3]. Higher temperatures promote faster conversion rates but must be balanced against the risk of thermal decomposition of the alkoxide products [2]. Solvent selection plays an equally important role in reaction optimization. Non-polar solvents such as toluene and tetrahydrofuran have proven most effective, as they favor the precipitation of potassium chloride byproduct while maintaining good solubility for the hafnium alkoxide product [1] [2]. The choice of solvent also influences the ease of product isolation and purification, with toluene-based systems generally providing cleaner reaction profiles [3]. Stoichiometric Considerations and Yield Enhancement Stoichiometric optimization requires careful attention to the molar ratio of reactants. Experimental data indicates that using 4.2-4.8 equivalents of potassium tert-butoxide per equivalent of hafnium tetrachloride provides optimal results [3]. This slight excess ensures complete conversion of the hafnium starting material while minimizing formation of mixed chloride-alkoxide intermediates that can complicate purification [1]. The following table summarizes key optimization parameters for the metathesis reaction:

Advanced Optimization Strategies Recent research has explored the use of mixed solvent systems to enhance both reaction rates and product selectivity [1] [2]. The combination of toluene with small amounts of tetrahydrofuran has shown particular promise, providing improved solubility for the potassium tert-butoxide starting material while maintaining favorable precipitation characteristics for the salt byproduct [3]. Temperature ramping protocols have also been investigated as a means of optimizing conversion while minimizing side reactions. Initial mixing at room temperature followed by gradual heating to the optimal reaction temperature has demonstrated improved reproducibility and reduced formation of oligomeric hafnium species [1]. Solvent-Free Mechanochemical Synthesis ApproachesMechanochemical synthesis represents an emerging and environmentally sustainable approach to hafnium alkoxide preparation that eliminates the need for organic solvents entirely [4] [5]. This methodology utilizes mechanical energy input through ball milling or grinding to drive chemical transformations, offering unique advantages in terms of reduced environmental impact and simplified purification protocols. Fundamental Principles of Mechanochemical Synthesis The mechanochemical approach to hafnium butoxide synthesis operates through the principle of mechanically induced chemical activation [4] [6]. High-energy ball milling generates localized high pressures and temperatures at collision points between milling media, creating reactive "hot spots" that can drive thermodynamically favorable reactions [6]. For hafnium alkoxide synthesis, this typically involves direct reaction between hafnium metal or hafnium compounds with alcohol substrates under mechanical activation [7]. The absence of solvent in mechanochemical synthesis fundamentally alters reaction kinetics and thermodynamics compared to solution-phase processes [5]. Without solvent stabilization, intermediate species exhibit enhanced reactivity, often leading to more direct reaction pathways and reduced formation of unwanted byproducts [4]. Experimental Methodologies and Equipment Requirements Mechanochemical synthesis of hafnium butoxides requires specialized ball milling equipment capable of generating sufficient mechanical energy for chemical transformation [4] [6]. Planetary ball mills have proven most effective, with milling speeds typically ranging from 300-400 revolutions per minute and milling times extending from 2-12 hours depending on the specific reaction system [8]. Ball-to-powder mass ratios represent a critical optimization parameter, with ratios between 10:1 and 20:1 generally providing optimal results [4]. The choice of milling media also influences reaction outcomes, with stainless steel balls offering good chemical inertness while providing sufficient mechanical energy transfer [6]. Reaction Pathways and Product Formation Recent investigations have demonstrated that mechanochemical synthesis can provide access to hafnium alkoxide products through multiple reaction pathways [7] [9]. Direct reaction between hafnium metal and alcohols under mechanochemical conditions has been successfully demonstrated, eliminating the need for pre-formed hafnium halide starting materials [7]. The mechanochemical environment also enables unique reaction chemistry not accessible through conventional solution methods. For example, solid-state reactions between hafnium oxide and alkali metal alkoxides have been shown to produce hafnium alkoxides directly, bypassing the need for hafnium halide intermediates [9]. Advantages and Limitations Mechanochemical synthesis offers several distinct advantages over conventional solution-based methods [5]. The absence of solvent eliminates solvent-related impurities and simplifies product isolation. Additionally, the high-energy environment can drive reactions that are thermodynamically unfavorable under normal conditions, potentially providing access to novel hafnium alkoxide structures [4]. However, mechanochemical approaches also present certain limitations. Product characterization can be challenging due to the potential for amorphization during milling [9]. Additionally, scale-up considerations require careful attention to heat management, as the mechanical energy input can lead to significant temperature increases [6]. Purification Techniques: Vacuum Distillation vs. CrystallizationThe purification of hafnium butoxide derivatives represents a critical step in achieving the high purity levels required for advanced applications. Two primary purification methodologies have emerged as most effective: vacuum distillation and recrystallization techniques [1] [10] [11]. Each approach offers distinct advantages and limitations that must be carefully considered based on the specific hafnium alkoxide system and intended application. Vacuum Distillation Methodologies Vacuum distillation represents the most widely employed purification technique for hafnium alkoxide compounds due to their generally favorable volatility characteristics [1] [10] [11]. The reduced pressure environment enables distillation at significantly lower temperatures, minimizing thermal decomposition while achieving excellent separation from non-volatile impurities [11] [12]. Optimal vacuum distillation conditions for hafnium butoxide derivatives typically employ pressures between 0.1-10 mmHg with distillation temperatures ranging from 45-90°C depending on the specific alkoxide structure [11] [12]. Hafnium tert-butoxide, for example, distills cleanly at approximately 50°C under 5 mmHg pressure, providing products with purities exceeding 99.5% [1] [13]. The distillation apparatus design significantly influences separation efficiency and product quality. Fractional distillation columns with 3-20 theoretical plates have proven most effective for hafnium alkoxide purification, providing excellent separation between closely boiling components [14]. Temperature control throughout the distillation process is critical, as excessive heating can promote oligomerization or decomposition reactions [10]. Crystallization-Based Purification Approaches Recrystallization offers an alternative purification strategy particularly valuable for hafnium alkoxide derivatives that form stable crystalline phases [1] [2]. This approach typically involves dissolution of the crude product in a suitable solvent system followed by controlled precipitation under conditions that favor formation of pure crystalline material [15]. Solvent selection for recrystallization represents a critical optimization parameter. Mixed solvent systems, particularly combinations of toluene and alcohols, have demonstrated excellent performance for hafnium alkoxide purification [1] [2]. The 3:1 toluene-to-isopropanol ratio has emerged as particularly effective for hafnium isopropoxide complexes, providing large, well-formed crystals with high purity [15]. Temperature control during crystallization significantly influences both yield and purity outcomes. Slow cooling protocols, typically involving cooling rates of 1-2°C per hour, promote formation of high-quality crystals while minimizing inclusion of impurities [1]. Storage of crystallization solutions at −37°C has proven particularly effective for achieving high yields of pure product [15]. Comparative Analysis of Purification Methods The following table provides a comprehensive comparison of the major purification techniques employed for hafnium butoxide derivatives:

Advanced Purification Strategies Recent developments in purification methodology have focused on hybrid approaches that combine multiple techniques to achieve optimal purity and yield outcomes [1] [11]. Sequential purification protocols involving initial crystallization followed by vacuum distillation have demonstrated particular promise, providing both high yields and exceptional purity levels [15]. Zone refining techniques have also been explored for ultra-high purity applications. This methodology involves controlled melting and solidification cycles that concentrate impurities in specific regions of the material, enabling achievement of purities exceeding 99.99% [12]. Stabilization Strategies Against Hydrolysis/OxidationHafnium alkoxide derivatives exhibit significant sensitivity to moisture and atmospheric oxygen, necessitating comprehensive stabilization strategies to maintain product integrity during storage and handling [16] [17] [18]. The development of effective protection protocols represents a critical aspect of hafnium alkoxide chemistry, directly impacting both material performance and practical utility in synthetic applications. Moisture Sensitivity and Hydrolysis Mechanisms Hafnium alkoxides undergo rapid hydrolysis upon exposure to trace moisture, following well-established mechanistic pathways [19]. The initial hydrolysis step involves nucleophilic attack of water on the electron-deficient hafnium center, leading to formation of hafnium hydroxide species and liberation of the corresponding alcohol [20] [19]. This process proceeds through multiple stages, ultimately resulting in formation of hafnium oxide polymeric networks that completely alter the chemical and physical properties of the material [21]. The hydrolysis rate varies significantly among different hafnium alkoxide structures, with tert-butoxide derivatives generally exhibiting greater stability compared to primary alkoxides due to steric protection around the metal center [10] [16]. However, even these sterically hindered systems require careful protection to prevent degradation during extended storage periods [17]. Atmospheric Protection Protocols Inert atmosphere storage represents the most fundamental and effective stabilization strategy for hafnium alkoxide materials [16] [17] [18]. Nitrogen atmospheres with moisture and oxygen levels below 5 ppm have proven highly effective for maintaining product stability over extended periods [17]. Argon systems offer superior protection due to the complete absence of reactive species, but economic considerations often favor nitrogen-based approaches [16]. The implementation of effective inert atmosphere protocols requires attention to several critical parameters. Gas purity specifications must be rigorously maintained, with continuous monitoring of moisture and oxygen levels [17]. Purification systems incorporating molecular sieves and oxygen scrubbers provide reliable means of achieving and maintaining the required gas quality standards [18]. Solvent-Based Stabilization Approaches Storage in anhydrous solvents provides an alternative stabilization strategy that can offer practical advantages in certain applications [22] [23]. Dry hydrocarbon solvents such as hexane or toluene provide effective protection against atmospheric moisture while maintaining easy handling characteristics [22]. The solvent acts as both a physical barrier against moisture ingress and a chemical buffer that can absorb trace water before it reaches the hafnium alkoxide [23]. Solvent selection requires careful consideration of compatibility with the specific hafnium alkoxide system. Non-coordinating solvents are generally preferred to avoid formation of solvent adducts that can alter the chemical properties of the material [22]. Regular monitoring of solvent water content using Karl Fischer titration ensures maintenance of appropriate dryness levels [23]. Chemical Stabilization Strategies Chemical stabilization approaches involve incorporation of specific additives that enhance the inherent stability of hafnium alkoxide systems [23] [24]. Coordination of sterically bulky ligands can provide kinetic protection against hydrolysis by creating a protective shell around the reactive hafnium center [23]. Examples include modification with bulky alkoxides or coordination of neutral donor ligands such as phosphine oxides [24]. The following table summarizes the effectiveness and practical considerations of major stabilization strategies:

Advanced Stabilization Technologies Recent research has explored advanced stabilization approaches including encapsulation techniques and surface modification strategies [25] [10]. Microencapsulation of hafnium alkoxides within protective polymer matrices has shown promise for applications requiring extended ambient exposure [25]. These systems provide both moisture barrier properties and controlled release characteristics that can be tailored to specific application requirements. Surface modification approaches involve chemical treatment of hafnium alkoxide particles to create protective surface layers [10]. Silane coupling agents have demonstrated particular effectiveness in this regard, forming covalent bonds with hafnium alkoxide surfaces while providing hydrophobic barrier properties [25]. Storage and Handling Protocols Effective long-term storage of hafnium alkoxide materials requires implementation of comprehensive protocols that address multiple degradation pathways simultaneously [16] [17] [18]. Temperature control represents a fundamental consideration, with storage at reduced temperatures significantly extending material stability [17]. Refrigerated storage at 4°C under inert atmosphere can extend shelf life by factors of 10-50 compared to ambient storage conditions [18]. Container selection also influences stability outcomes, with glass containers generally providing superior protection compared to plastic alternatives due to lower permeability to moisture and oxygen [16]. Specialized storage containers incorporating desiccant chambers and inert gas purge systems offer the highest levels of protection for critical applications [17]. GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation] Pictograms

Corrosive;Irritant Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|